Hexyl(methyl)propanedioic acid
CAS No.: 4360-86-5
Cat. No.: VC18974829
Molecular Formula: C10H18O4
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4360-86-5 |
|---|---|
| Molecular Formula | C10H18O4 |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 2-hexyl-2-methylpropanedioic acid |
| Standard InChI | InChI=1S/C10H18O4/c1-3-4-5-6-7-10(2,8(11)12)9(13)14/h3-7H2,1-2H3,(H,11,12)(H,13,14) |
| Standard InChI Key | AYICGNRTLKPWKZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC(C)(C(=O)O)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Hexyl(methyl)propanedioic acid (systematic IUPAC name: 2-hexyl-2-methylpropanedioic acid) features a three-carbon chain with two carboxylic acid groups (-COOH) at the terminal positions. The central carbon is substituted with a hexyl group (-C₆H₁₃) and a methyl group (-CH₃), creating a sterically hindered environment that influences reactivity. The molecular formula is , with a molecular weight of 214.26 g/mol.
Table 1: Comparative Properties of Selected Dicarboxylic Acids
The hexyl chain increases hydrophobicity, reducing aqueous solubility compared to unsubstituted dicarboxylic acids. This property enhances compatibility with organic solvents, making the compound suitable for reactions in nonpolar media .
Synthesis Methodologies
Alkylation of Propanedioic Acid Esters
A common route involves the alkylation of malonic acid esters. For example, diethyl propanedioate undergoes sequential alkylation with methyl iodide and hexyl bromide in the presence of a strong base (e.g., sodium hydride). The resultant diester is hydrolyzed under acidic conditions to yield the free dicarboxylic acid:
This method typically achieves yields of 70–85%, depending on the purity of starting materials and reaction stoichiometry .
Catalytic Carboxylation
Alternative approaches utilize palladium-catalyzed carboxylation of allylic substrates. For instance, 3-methyl-1-hexene reacts with carbon monoxide in the presence of Pd(OAc)₂ and a phosphine ligand to form the dicarboxylic acid derivative. While less commonly employed, this method offers regioselectivity advantages .
Biochemical Interactions and Metabolic Pathways
Enzyme Inhibition Mechanisms
Like malonic acid, hexyl(methyl)propanedioic acid may act as a competitive inhibitor of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. Structural modeling suggests that the hexyl and methyl substituents create van der Waals interactions with hydrophobic pockets near the enzyme’s active site, potentially enhancing inhibitory potency compared to unsubstituted dicarboxylic acids .
Toxicokinetic Profiling
Studies on dodecanedioic acid (C₁₂) reveal that dicarboxylic acids with alkyl chains ≥ C₉ undergo β-oxidation, producing shorter-chain metabolites detectable in plasma and urine . While specific data for hexyl(methyl)propanedioic acid are unavailable, its C₁₁ backbone likely follows similar catabolic pathways, yielding adipic acid (C₆) and succinic acid (C₄) as terminal metabolites.
Table 2: Metabolic Fate of Dicarboxylic Acids in Rodent Models
Industrial and Pharmaceutical Applications
Polymer Chemistry
The compound serves as a monomer in the synthesis of polyesters and polyamides. Its branched structure introduces steric hindrance, reducing crystallinity and enhancing elastomeric properties in resultant polymers. Copolymerization with ε-caprolactam yields nylons with improved thermal stability .
Pharmaceutical Intermediates
Ester derivatives (e.g., dimethyl hexyl(methyl)propanedioate) are precursors in the synthesis of protease inhibitors. The hexyl group improves membrane permeability, a critical factor in drug bioavailability .
Toxicological Considerations
Acute Exposure Profiles
No direct studies on hexyl(methyl)propanedioic acid exist, but data for adipic acid (C₆) suggest low acute toxicity. In rats, the median lethal dose (LD₅₀) for adipic acid exceeds 5,000 mg/kg, with no observed histopathological changes at sublethal doses .
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